molecular formula C13H20N2O B6614102 2-Anilino-N,N-diethyl-propionamide CAS No. 91904-56-2

2-Anilino-N,N-diethyl-propionamide

Cat. No.: B6614102
CAS No.: 91904-56-2
M. Wt: 220.31 g/mol
InChI Key: VNOCXDAOWFSIND-UHFFFAOYSA-N
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Description

2-Anilino-N,N-diethyl-propionamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N,N-diethyl-propionamide typically involves the reaction of aniline with N,N-diethyl-propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N,N-diethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Anilino-N,N-diethyl-propionamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-N,N-diethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Anilino-N,N-diethyl-propionamide include:

  • N,N-Diethylpropionamide
  • Diethylpropion
  • Aniline derivatives

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial uses, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-anilino-N,N-diethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)11(3)14-12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCXDAOWFSIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919460
Record name N,N-Diethyl-N~2~-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91904-56-2
Record name Propionamide, 2-anilino-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091904562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-N~2~-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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